n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18245068
InChI: InChI=1S/C9H10BrClFN/c10-8-3-7(4-9(12)5-8)6-13-2-1-11/h3-5,13H,1-2,6H2
SMILES:
Molecular Formula: C9H10BrClFN
Molecular Weight: 266.54 g/mol

n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

CAS No.:

Cat. No.: VC18245068

Molecular Formula: C9H10BrClFN

Molecular Weight: 266.54 g/mol

* For research use only. Not for human or veterinary use.

n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine -

Specification

Molecular Formula C9H10BrClFN
Molecular Weight 266.54 g/mol
IUPAC Name N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine
Standard InChI InChI=1S/C9H10BrClFN/c10-8-3-7(4-9(12)5-8)6-13-2-1-11/h3-5,13H,1-2,6H2
Standard InChI Key UQODCURPPZYLBB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Br)CNCCCl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine under IUPAC rules . Its molecular formula is C₉H₁₀BrClFN, with a molecular weight of 266.54 g/mol . The structure comprises a 3-bromo-5-fluorobenzyl group linked to a 2-chloroethylamine moiety (Figure 1).

Spectral and Structural Descriptors

  • SMILES Notation: C1=C(C=C(C=C1F)Br)CNCCCl

  • InChI Key: UQODCURPPZYLBB-UHFFFAOYSA-N

  • XLogP3: 2.7 (indicating moderate lipophilicity)

  • Rotatable Bonds: 4, suggesting conformational flexibility .

The presence of bromine, fluorine, and chlorine atoms enhances electrophilic reactivity, making the compound a candidate for further functionalization.

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine likely involves multi-step reactions, as inferred from analogous compounds . A plausible route includes:

  • Benzyl Halide Preparation:

    • Bromination and fluorination of toluene derivatives yield 3-bromo-5-fluorobenzyl bromide.

  • Nucleophilic Substitution:

    • Reaction with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) facilitates amine linkage .

Reaction Scheme:
3-Bromo-5-fluorobenzyl bromide+2-ChloroethylamineN-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine+HBr\text{3-Bromo-5-fluorobenzyl bromide} + \text{2-Chloroethylamine} \rightarrow \text{N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine} + \text{HBr}

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the benzyl group may reduce reaction yields.

  • Byproduct Formation: Competing reactions, such as over-alkylation, require careful temperature control (optimized at 110°C) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Molecular Weight266.54 g/molPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
LogP (XLogP3-AA)2.7PubChem
Water SolubilityLow (estimated)Analogous compounds

The compound’s low water solubility suggests formulation challenges for aqueous delivery systems.

Pharmacological and Industrial Applications

Material Science Applications

Bromine and fluorine atoms enhance flame retardancy and thermal stability, making the compound a candidate for polymer additives .

SupplierPurityPackagingPrice (USD)
TRC95%500 mg$220
AK Scientific98%250 mg$49
Ambeed95%5 g$111

Note: Pricing data extrapolated from analogous brominated amines .

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